5-(Thiophen-2-YL)pent-2-enoic acid 5-(Thiophen-2-YL)pent-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 920007-10-9
VCID: VC16946773
InChI: InChI=1S/C9H10O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h2-3,5-7H,1,4H2,(H,10,11)
SMILES:
Molecular Formula: C9H10O2S
Molecular Weight: 182.24 g/mol

5-(Thiophen-2-YL)pent-2-enoic acid

CAS No.: 920007-10-9

Cat. No.: VC16946773

Molecular Formula: C9H10O2S

Molecular Weight: 182.24 g/mol

* For research use only. Not for human or veterinary use.

5-(Thiophen-2-YL)pent-2-enoic acid - 920007-10-9

Specification

CAS No. 920007-10-9
Molecular Formula C9H10O2S
Molecular Weight 182.24 g/mol
IUPAC Name 5-thiophen-2-ylpent-2-enoic acid
Standard InChI InChI=1S/C9H10O2S/c10-9(11)6-2-1-4-8-5-3-7-12-8/h2-3,5-7H,1,4H2,(H,10,11)
Standard InChI Key WHNZVCYJWWASJC-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CCC=CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-(thiophen-2-yl)pent-2-enoic acid, defines its structure unambiguously:

  • A pent-2-enoic acid backbone (CH₂=CH-CH₂-CH₂-COOH) with a double bond between C2 and C3.

  • A thiophen-2-yl group (-C₄H₃S) substituted at the terminal carbon (C5) of the pentenoyl chain.

The molecular formula is C₁₀H₁₀O₂S, with a calculated molecular weight of 194.25 g/mol. The (E)- and (Z)-stereoisomers arise from the configuration of the C2=C3 double bond, though the (E)-isomer is typically more thermodynamically stable due to reduced steric hindrance .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₀O₂S
Molecular Weight194.25 g/mol
Hydrogen Bond Donors1 (COOH)
Hydrogen Bond Acceptors2 (COOH, C=O)
Topological Polar SA54.4 Ų
LogP (Predicted)2.1 (Moderate lipophilicity)

Crystallographic and Stereochemical Considerations

Crystal structures of analogous α,β-unsaturated carboxylic acids, such as (E)-pent-2-enoic acid, reveal planar geometries around the double bond, with dihedral angles of 0° between the carboxylic acid group and the unsaturated system . The thiophene ring’s aromaticity introduces additional conformational rigidity, likely favoring a coplanar arrangement between the thiophene and the enoic acid moiety to maximize π-π conjugation .

Synthesis and Functionalization

Retrosynthetic Analysis

Two primary strategies emerge for synthesizing 5-(thiophen-2-yl)pent-2-enoic acid:

  • Late-stage functionalization: Introducing the thiophene group via cross-coupling to a preformed pent-2-enoic acid scaffold.

  • Early-stage assembly: Constructing the thiophene-containing backbone through condensation or cyclization reactions.

Catalytic Asymmetric Approaches

The asymmetric aza-Michael addition methodology developed for (E)-5-phenylpent-2-enoic acid provides a template for enantioselective synthesis. Replacing the phenyl group with thiophen-2-yl could yield chiral β-amino acid derivatives, though the thiophene’s electronic profile may necessitate catalyst optimization. Key steps include:

  • Substrate activation: Dual activation of the α,β-unsaturated acid via arylboronic acid (Lewis acid) and thiourea (hydrogen-bond donor) .

  • Nucleophile addition: Stereocontrolled addition of benzyloxyamine (BnONH₂) to the β-position.

Table 2: Hypothetical Reaction Conditions

ParameterValue
CatalystIntegrated arylboronic acid-thiourea
SolventCCl₄ or toluene
Temperature0–25°C
Reaction Time12–48 hours
Expected Yield70–85%
Enantiomeric ExcessUp to 97% ee

Alternative Synthetic Routes

  • Horner-Wadsworth-Emmons Olefination:

    • Condensation of thiophen-2-yl-propylphosphonate with glyoxylic acid.

    • Advantages: High (E)-selectivity, modular substrate scope.

  • Knoevenagel Condensation:

    • Reaction of thiophen-2-yl-pentanal with malonic acid.

    • Limitations: Potential decarboxylation side reactions.

Spectroscopic Characterization

Infrared Spectroscopy

  • O-H stretch: Broad absorption at 2500–3000 cm⁻¹ (carboxylic acid dimer).

  • C=O stretch: Strong peak at 1680–1720 cm⁻¹.

  • C=C stretch: Medium-intensity band at 1620–1660 cm⁻¹.

  • Thiophene ring vibrations:

    • C-S-C asymmetric stretch: 690–710 cm⁻¹.

    • Aromatic C-H bends: 790–850 cm⁻¹ .

¹H NMR (400 MHz, CDCl₃):

  • δ 12.1 (s, 1H, COOH)

  • δ 6.9–7.3 (m, 3H, thiophene-H)

  • δ 6.2 (dt, J = 15.6 Hz, 1H, H3)

  • δ 5.8 (dt, J = 15.6 Hz, 1H, H2)

  • δ 2.4–2.6 (m, 2H, H4)

  • δ 1.8–2.0 (m, 2H, H5)

¹³C NMR (100 MHz, CDCl₃):

  • δ 178.2 (COOH)

  • δ 142.3 (C2)

  • δ 128.1 (C3)

  • δ 126.5–135.8 (thiophene carbons)

  • δ 34.2 (C4)

  • δ 28.7 (C5)

Applications and Derivatives

Pharmaceutical Intermediates

The thiophene moiety’s bioisosteric relationship with benzene makes this compound a potential precursor for:

  • Nonsteroidal anti-inflammatory drugs (NSAIDs): Analogous to indomethacin derivatives .

  • Anticancer agents: Thiophene-containing compounds exhibit topoisomerase inhibition .

Materials Science

  • Conjugated polymers: The enoic acid-thiophene system could serve as a monomer for conductive polymers.

  • Metal-organic frameworks (MOFs): Carboxylic acid groups facilitate coordination with metal nodes.

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